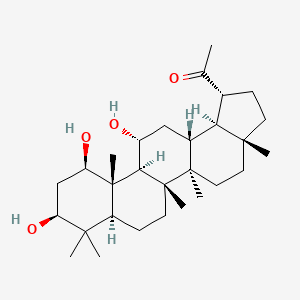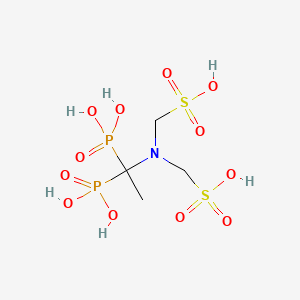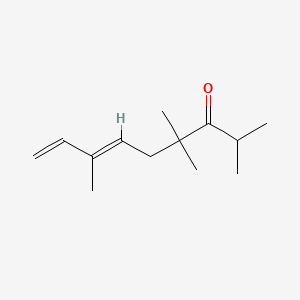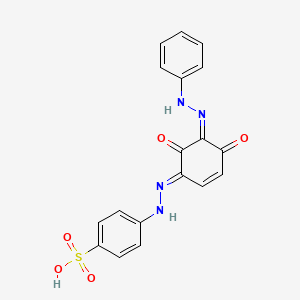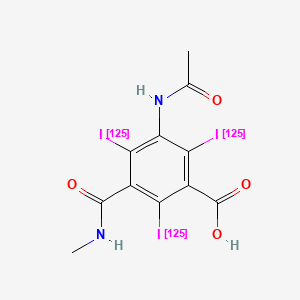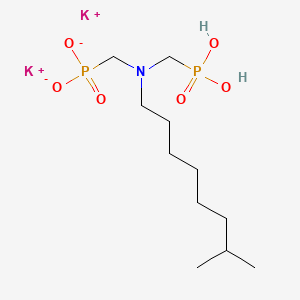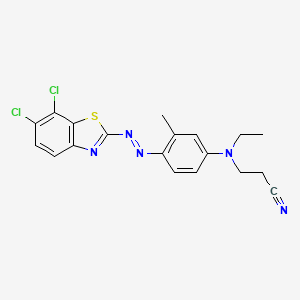
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile is a complex organic compound with the molecular formula C18H15Cl2N5S and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure containing both benzene and thiazole rings, and an azo group, which is a functional group consisting of two nitrogen atoms connected by a double bond.
Méthodes De Préparation
The synthesis of 3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the Final Compound: The final step involves the reaction of the azo compound with 3-methylphenyl and ethylamino groups under controlled conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring can be replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile has various scientific research applications, including :
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable azo group and benzothiazole ring.
Mécanisme D'action
The mechanism of action of 3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile involves its interaction with specific molecular targets and pathways . The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. The azo group and benzothiazole ring play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)-3-methylphenyl)ethylamino)propiononitrile can be compared with other similar compounds, such as :
2-Aminobenzothiazole Derivatives: These compounds share the benzothiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Azo Compounds: Other azo compounds, such as azobenzene, also contain the azo group and are used in various applications, including dyes and pigments.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
78520-83-9 |
|---|---|
Formule moléculaire |
C19H17Cl2N5S |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H17Cl2N5S/c1-3-26(10-4-9-22)13-5-7-15(12(2)11-13)24-25-19-23-16-8-6-14(20)17(21)18(16)27-19/h5-8,11H,3-4,10H2,1-2H3 |
Clé InChI |
CMEXZDOMJFDAOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



